REACTION_CXSMILES
|
[OH-].[K+].Br[CH:4]1[O:8][C:7]2[C:9]([F:13])=[CH:10][CH:11]=[CH:12][C:6]=2[CH:5]1[Br:14].C(O)(=O)C>C(O)C>[Br:14][C:5]1[C:6]2[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:7]=2[O:8][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
product
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
BrC1C(C2=C(O1)C(=CC=C2)F)Br
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with successive water and saturated aqueous NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous sodium sulfate, ether
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C2=C(OC1)C(=CC=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |